3-(2-Ethoxyphenyl)-1-propene
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Description
3-(2-Ethoxyphenyl)-1-propene, also known as 2-ethoxy-3-phenylpropene, is an organic compound used in a variety of scientific applications. It is a colorless liquid that has a sweet, pungent odor and is soluble in most organic solvents. It is used as a reagent in organic synthesis, as a starting material for the preparation of derivatives, and in the production of pharmaceuticals.
Scientific research applications
Nonlinear Optical Properties
Research on 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds has unveiled their potential in optical limiting applications due to their nonlinear optical absorption properties. These compounds, characterized by spectroscopy methods and crystal X-ray diffraction, exhibit promising applications in optical devices (P. Ruanwas et al., 2010).
Polymer Photovoltaics
A considerable amount of research has been dedicated to polymer-based photovoltaic cells, particularly focusing on blends of poly(3-hexylthiophene) (P3HT) and 1-(3-methoxycarbonyl)propyl-1-phenyl[6,6]C61 (PCBM). These materials have been extensively studied for their power conversion efficiencies, marking a significant area of interest in solar cell technology (M. Dang et al., 2011).
Crystal Structure Analysis
The crystal structure of (E)-3-(4-Ethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been analyzed, revealing a nearly planar configuration of the ethoxy group with its attached phenyl ring. This structural information contributes to the understanding of molecular interactions and packing in crystalline materials (J. Horkaew et al., 2010).
Synthesis Methodologies
A new synthesis route for ethyl-2-(p-ethoxyphenyl) propenoate, an important intermediate in producing cycloprothrin, has been proposed. This method involves the Friedel-Crafts reaction and Wittig G reaction, demonstrating a practical approach to synthesizing complex organic compounds (Weng Jianquan, 2007).
Organic Electronics
The controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) from an external initiator highlights the precision achievable in synthesizing pi-conjugated organic polymers. Such advancements are crucial for developing electronic and photonic devices based on polymer materials (H. Bronstein & C. Luscombe, 2009).
properties
IUPAC Name |
1-ethoxy-2-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-7-10-8-5-6-9-11(10)12-4-2/h3,5-6,8-9H,1,4,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWELCSAEYLPLQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561298 |
Source
|
Record name | 1-Ethoxy-2-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyphenyl)-1-propene | |
CAS RN |
3698-31-5 |
Source
|
Record name | 1-Ethoxy-2-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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